2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c23-16-9-15(24)5-3-14(16)10-25-20(29)11-28-7-1-2-17(28)22-26-21(27-32-22)13-4-6-18-19(8-13)31-12-30-18/h1-9H,10-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUDZCETCMSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the benzodioxole and pyrrole rings. The final step involves the acylation of the pyrrole ring with 2-chloro-4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with related molecules from the evidence:
Key Observations:
Structural Motifs & Bioactivity: Oxadiazole rings (as in the target compound and ) are associated with metabolic stability and receptor binding . Benzodioxole (target compound) and benzisoxazole () groups are common in CNS-targeted drugs due to their electron-rich aromatic systems .
Synthetic Strategies :
- Chloroacetamide intermediates (e.g., ’s N-(3-(2-chloroacetyl)-4-hydroxyphenyl)acetamide) are pivotal for constructing acetamide-linked heterocycles .
- Oxadiazole formation often involves cyclization of amidoximes or nitrile oxides, though specific routes for the target compound remain speculative .
Benzisothiazole derivatives () exhibit broad-spectrum antifouling activity, highlighting the role of sulfur-containing heterocycles in disrupting microbial membranes .
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide is a complex organic molecule characterized by a unique structure that includes a benzodioxole moiety and an oxadiazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Anticancer Properties
Studies have indicated that derivatives of benzodioxole and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown activity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within cancer cells.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. In vitro studies have shown that certain derivatives possess selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate effectiveness, which could be enhanced through structural modifications .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Bacillus subtilis | 50 | |
| Compound E | Escherichia coli | 100 | |
| Compound F | Candida albicans | 75 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole or oxadiazole moieties can significantly influence both the potency and selectivity of the compound against various biological targets. For example, introducing electron-donating groups has been shown to enhance anticancer activity while maintaining lower toxicity to normal cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in preclinical models:
- Case Study 1 : A derivative with a modified oxadiazole ring exhibited significant tumor reduction in xenograft models, indicating its potential as an anticancer agent .
- Case Study 2 : Screening of a library containing compounds similar to the target compound revealed several candidates with promising antibacterial properties against resistant strains .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole and pyrrole cores, followed by coupling with the benzodioxole and 2-chloro-4-fluorobenzylacetamide groups. Key reagents include halogenating agents (e.g., POCl₃), coupling bases (e.g., K₂CO₃ or NaOH), and solvents like DMF or THF. Reaction conditions (temperature: 60–100°C; pH: 7–9) are optimized to maximize yield and minimize side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and functional group integration. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass Spectrometry (ESI-TOF or HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Substitutions on the benzodioxole (e.g., -OCH₃) or fluorobenzyl groups (e.g., Cl vs. F) alter electronic properties and steric bulk, impacting target binding. For example, fluorination at the 4-position enhances metabolic stability, while chloro-substitutions increase lipophilicity. Comparative assays (e.g., IC₅₀ in kinase inhibition studies) quantify these effects .
Advanced Research Questions
Q. What statistical methods are recommended for optimizing synthetic protocols?
Design of Experiments (DoE) reduces trial-and-error approaches. Central Composite Design (CCD) or Box-Behnken models systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Response Surface Methodology (RSM) predicts interactions between variables, improving yield by 15–20% in multi-step syntheses .
Q. How can computational methods predict reactivity and guide synthesis?
Density Functional Theory (DFT) calculates transition-state energies for oxadiazole ring formation, identifying kinetically favorable pathways. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., COX-2 or EGFR), prioritizing candidates for synthesis. Machine learning models (e.g., random forests) correlate substituent effects with bioactivity datasets .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurity artifacts. Cross-validate results using orthogonal assays (e.g., SPR binding vs. cellular proliferation). Re-synthesize contested compounds under controlled conditions (e.g., strict anhydrous protocols) and characterize intermediates via LC-MS to rule out degradation products .
Q. How is Structure-Activity Relationship (SAR) analysis conducted for this scaffold?
SAR studies involve synthesizing analogs with systematic substitutions (e.g., benzodioxole → indole) and testing them in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Free-Wilson or Hansch analyses quantify contributions of substituent hydrophobicity, polarity, and steric effects. 3D-QSAR (CoMFA/CoMSIA) maps electrostatic and steric fields to refine pharmacophore models .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Lab-scale optimizations (e.g., chromatography) are impractical for gram-scale production. Transition to continuous flow reactors improves heat/mass transfer for exothermic steps (e.g., cyclization). Replace hazardous solvents (DMF → 2-MeTHF) and employ catalytic methods (e.g., Pd/C for dehalogenation) to enhance sustainability .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate published IC₅₀ values, adjusting for assay heterogeneity.
- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., nitrile → oxadiazole conversion) in real time .
- Toxicity Profiling : Ames tests and hERG channel binding assays de-risk compounds early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
